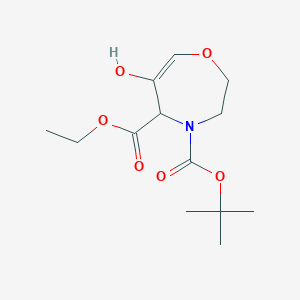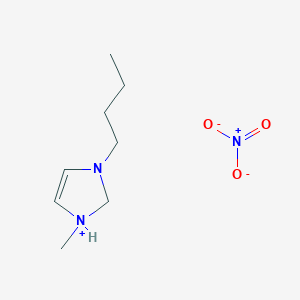
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate is an ionic liquid composed of an imidazolium cation and a nitrate anion. Ionic liquids are salts that are liquid at relatively low temperatures, often below 100°C. These compounds have unique properties such as low volatility, high thermal stability, and high ionic conductivity, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate typically involves the alkylation of imidazole. The process begins with the reaction of imidazole with butyl chloride to form 1-butylimidazole. This intermediate is then methylated using methyl iodide to produce 1-butyl-3-methylimidazolium iodide. Finally, the iodide ion is exchanged with a nitrate ion through a metathesis reaction using silver nitrate or another suitable nitrate source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the purity of reagents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate can undergo various chemical reactions, including:
Oxidation: The nitrate anion can act as an oxidizing agent.
Reduction: The imidazolium cation can participate in reduction reactions under specific conditions.
Substitution: The imidazolium cation can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reactions with strong oxidizing agents such as potassium permanganate.
Reduction: Reactions with reducing agents like sodium borohydride.
Substitution: Reactions with nucleophiles such as halides or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazolium salts.
科学研究应用
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high ionic conductivity and thermal stability.
Biology: Investigated for its potential use in enzyme stabilization and as a medium for biocatalysis.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications such as batteries and supercapacitors due to its high ionic conductivity and stability.
作用机制
The mechanism of action of 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate depends on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, enhancing reaction rates. In biological systems, the compound can interact with enzymes and proteins, potentially altering their activity and stability. The nitrate anion can participate in redox reactions, contributing to the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Uniqueness
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate is unique due to the presence of the nitrate anion, which imparts specific redox properties not found in other imidazolium salts. This makes it particularly useful in applications requiring oxidative or reductive capabilities.
属性
IUPAC Name |
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-7H,3-5,8H2,1-2H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQGAFUJUNNIST-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

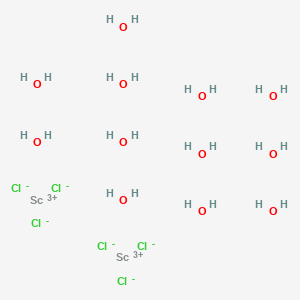
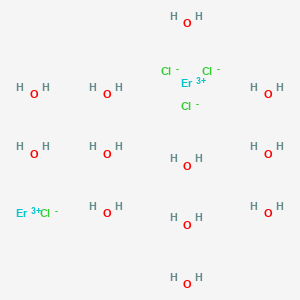
![4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl](/img/structure/B8066464.png)

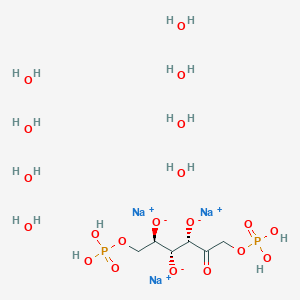
![benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate](/img/structure/B8066484.png)
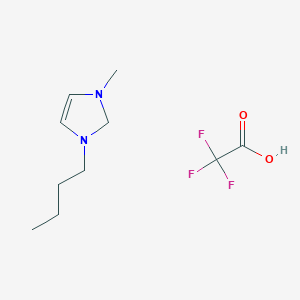
![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)
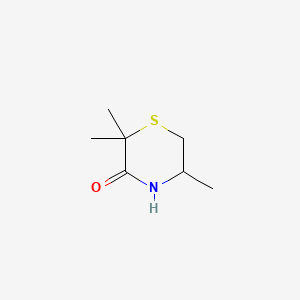
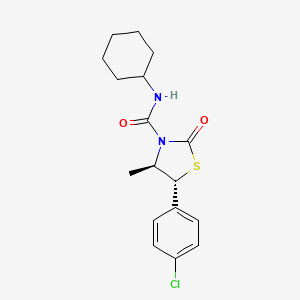
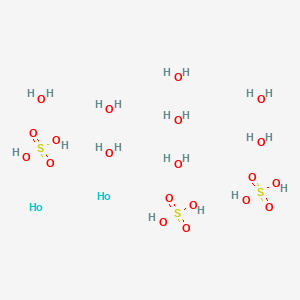
![1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester](/img/structure/B8066530.png)
